molecular formula C19H20N2O4S2 B4609855 2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-{2-[(3-METHYLBENZYL)SULFANYL]ETHYL}ACETAMIDE

2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-{2-[(3-METHYLBENZYL)SULFANYL]ETHYL}ACETAMIDE

Cat. No.: B4609855
M. Wt: 404.5 g/mol
InChI Key: NJONKHXYPOKLTK-UHFFFAOYSA-N
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Description

2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-{2-[(3-METHYLBENZYL)SULFANYL]ETHYL}ACETAMIDE is a complex organic compound that belongs to the class of benzisothiazolinone derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-{2-[(3-METHYLBENZYL)SULFANYL]ETHYL}ACETAMIDE typically involves multiple steps, starting with the preparation of the benzisothiazolinone core. This core can be synthesized through the cyclization of o-aminothiophenol with chloroacetic acid, followed by oxidation to introduce the sulfone group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-{2-[(3-METHYLBENZYL)SULFANYL]ETHYL}ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties .

Scientific Research Applications

2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-{2-[(3-METHYLBENZYL)SULFANYL]ETHYL}ACETAMIDE has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-{2-[(3-METHYLBENZYL)SULFANYL]ETHYL}ACETAMIDE involves its interaction with specific molecular targets within cells. The compound can inhibit the activity of enzymes involved in essential cellular processes, leading to cell death. It may also disrupt cell membranes, enhancing its antimicrobial effects. The exact pathways and molecular targets are still under investigation, but its ability to interfere with critical biological functions makes it a promising candidate for further research .

Comparison with Similar Compounds

Similar Compounds

    Benzisothiazolinone: A related compound with similar antimicrobial properties but a simpler structure.

    Methylisothiazolinone: Another isothiazolinone derivative used as a preservative in various products.

    Chloromethylisothiazolinone: Known for its strong antimicrobial activity and use in industrial applications.

Uniqueness

2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-{2-[(3-METHYLBENZYL)SULFANYL]ETHYL}ACETAMIDE stands out due to its unique combination of a benzisothiazolinone core and a sulfanyl ethyl acetamide group. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its potential as a therapeutic agent and its effectiveness as a preservative highlight its uniqueness compared to other similar compounds.

Properties

IUPAC Name

N-[2-[(3-methylphenyl)methylsulfanyl]ethyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S2/c1-14-5-4-6-15(11-14)13-26-10-9-20-18(22)12-21-19(23)16-7-2-3-8-17(16)27(21,24)25/h2-8,11H,9-10,12-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJONKHXYPOKLTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSCCNC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-{2-[(3-METHYLBENZYL)SULFANYL]ETHYL}ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-{2-[(3-METHYLBENZYL)SULFANYL]ETHYL}ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-{2-[(3-METHYLBENZYL)SULFANYL]ETHYL}ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-{2-[(3-METHYLBENZYL)SULFANYL]ETHYL}ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-{2-[(3-METHYLBENZYL)SULFANYL]ETHYL}ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-{2-[(3-METHYLBENZYL)SULFANYL]ETHYL}ACETAMIDE

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